molecular formula C12H22KN2O2 B13141654 [1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)

[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)

Katalognummer: B13141654
Molekulargewicht: 265.41 g/mol
InChI-Schlüssel: CNWPEAWMGCFKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Vorbereitungsmethoden

The synthesis of [1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) involves several steps One common method includes the reaction of piperidine with acetic acid under specific conditions to form the acetic acid derivativeThe reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for pharmaceutical applications .

Analyse Chemischer Reaktionen

[1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Wissenschaftliche Forschungsanwendungen

[1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological responses .

Vergleich Mit ähnlichen Verbindungen

[1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) can be compared with other similar compounds such as:

The uniqueness of [1,4’-Bipiperidine]-1’-aceticacid,potassiumsalt(1:1) lies in its specific functional groups and the resulting chemical and biological properties that make it suitable for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C12H22KN2O2

Molekulargewicht

265.41 g/mol

InChI

InChI=1S/C12H22N2O2.K/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14;/h11H,1-10H2,(H,15,16);

InChI-Schlüssel

CNWPEAWMGCFKQH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCN(CC2)CC(=O)O.[K]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.